molecular formula C20H16N4O2 B12922652 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide CAS No. 919280-39-0

4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide

Cat. No.: B12922652
CAS No.: 919280-39-0
M. Wt: 344.4 g/mol
InChI Key: CESRDTYIWAIHRI-UHFFFAOYSA-N
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Description

4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Mechanism of Action

The mechanism of action of 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide involves its interaction with specific molecular targets, primarily kinases. Kinases are enzymes that phosphorylate proteins, which can activate or deactivate various signaling pathways within cells. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biological Activity

4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H12N4OC_{13}H_{12}N_{4}O and a molecular weight of approximately 240.26 g/mol. It features a pyrrolo[3,2-d]pyrimidine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₂N₄O
Molecular Weight240.26 g/mol
CAS Number919278-08-3
Boiling Point455.6 °C (predicted)
Density1.34 g/cm³ (predicted)
pKa5.06 (predicted)

Kinase Inhibition

The primary mechanism through which this compound exerts its biological effects is through the inhibition of various kinases involved in cell signaling pathways. Kinases play critical roles in regulating cellular processes such as proliferation and apoptosis.

  • Targeting Specific Kinases :
    • The compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), which are often overexpressed in cancers.
    • In vitro studies have demonstrated its ability to inhibit PDGFRα and PDGFRβ kinases with inhibition rates ranging from 36% to 45% at certain concentrations .
  • Induction of Apoptosis :
    • The compound has been reported to induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy. For instance, compounds similar to it have exhibited significant apoptosis induction comparable to established chemotherapeutics like sorafenib .

Anticancer Properties

Several studies have evaluated the anticancer properties of this compound:

  • Cell Proliferation Inhibition :
    • In studies with various cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell growth. For example, it showed an IC50 value of 2.27 µM against K562 leukemic cells and 4.56 µM against OKP-GS renal carcinoma cells .
  • Mechanistic Insights :
    • The compound's ability to induce apoptosis was confirmed through flow cytometry assays, where it significantly increased apoptotic cells compared to control treatments .

Study on Kinase Inhibition

A recent study focused on synthesizing derivatives of benzamide compounds similar to this compound found that modifications in the structure led to varied inhibitory effects on RET kinase activity. The most potent derivative showed strong inhibition at both molecular and cellular levels, highlighting the importance of structural optimization for enhancing biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other related compounds:

Compound NameKinase TargetIC50 (µM)Notes
This compoundPDGFRα/PDGFRβ2.27Effective against K562 cells
Compound I-8RET kinase<10Strongly inhibited RET activity
SorafenibMultiple RTKs~20Standard comparison for efficacy

Properties

CAS No.

919280-39-0

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxy-N-phenylbenzamide

InChI

InChI=1S/C20H16N4O2/c1-24-12-11-17-18(24)20(22-13-21-17)26-16-9-7-14(8-10-16)19(25)23-15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)

InChI Key

CESRDTYIWAIHRI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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